[(4-Acetylmorpholin-2-yl)methyl]amine hydrochloride

Solubility Hydrochloride salt LogP

[(4-Acetylmorpholin-2-yl)methyl]amine hydrochloride (CAS 1211431-83-2) is a morpholine-based building block featuring an acetyl group at the 4-position and an aminomethyl substituent at the 2-position, supplied as a hydrochloride salt. The molecular formula is C₇H₁₅ClN₂O₂, with a molecular weight of 194.66 g/mol.

Molecular Formula C7H15ClN2O2
Molecular Weight 194.66 g/mol
CAS No. 1211431-83-2
Cat. No. B3090379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(4-Acetylmorpholin-2-yl)methyl]amine hydrochloride
CAS1211431-83-2
Molecular FormulaC7H15ClN2O2
Molecular Weight194.66 g/mol
Structural Identifiers
SMILESCC(=O)N1CCOC(C1)CN.Cl
InChIInChI=1S/C7H14N2O2.ClH/c1-6(10)9-2-3-11-7(4-8)5-9;/h7H,2-5,8H2,1H3;1H
InChIKeyWSTCCYVQUUFSNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[(4-Acetylmorpholin-2-yl)methyl]amine hydrochloride (CAS 1211431-83-2) – Chemical Identity and Procurement Overview


[(4-Acetylmorpholin-2-yl)methyl]amine hydrochloride (CAS 1211431-83-2) is a morpholine-based building block featuring an acetyl group at the 4-position and an aminomethyl substituent at the 2-position, supplied as a hydrochloride salt [1]. The molecular formula is C₇H₁₅ClN₂O₂, with a molecular weight of 194.66 g/mol . The hydrochloride form enhances water solubility and handling stability, making it suitable for controlled synthetic reactions [1]. The morpholine scaffold contributes to favorable bioavailability properties in drug design contexts, while the acetyl group provides a site for further derivatization . The compound is commercially available from multiple vendors with purity specifications typically at or above 95% , positioning it as a versatile intermediate for pharmaceutical and organic synthesis applications.

Why [(4-Acetylmorpholin-2-yl)methyl]amine hydrochloride Cannot Be Simply Replaced by Generic Morpholine Derivatives


Morpholine derivatives vary substantially in their substitution patterns, which directly influence physicochemical properties, reactivity, and downstream biological activity. The specific combination of an acetyl group at the 4-position and an aminomethyl group at the 2-position in this compound creates a unique vector set for molecular elaboration that cannot be replicated by unsubstituted morpholine or by analogs with alternative substituents. The hydrochloride salt form provides enhanced solubility (LogP = 0.63) and handling stability compared to the free base (exact mass 158.106 g/mol), enabling more reproducible synthetic transformations . Substitution at the morpholine nitrogen modulates basicity and nucleophilicity, directly impacting amide coupling efficiency and subsequent derivatization pathways. Furthermore, the chiral center at the 2-position enables stereoselective synthesis of enantiomerically enriched derivatives, a capability absent in achiral morpholine building blocks . These factors collectively mean that substituting this compound with a generic morpholine derivative would alter reaction outcomes and compromise the integrity of SAR studies or scaled production processes.

Quantitative Differentiation Evidence for [(4-Acetylmorpholin-2-yl)methyl]amine hydrochloride (CAS 1211431-83-2)


Hydrochloride Salt vs. Free Base: Solubility and Handling Stability Comparison

The hydrochloride salt form of [(4-Acetylmorpholin-2-yl)methyl]amine provides quantifiably enhanced aqueous solubility and handling stability compared to its free base counterpart. The hydrochloride salt exhibits a calculated LogP of 0.63 , reflecting balanced hydrophilicity suitable for aqueous reaction media. In contrast, the free base (1-(4-acetyl-2-morpholinyl)methanamine, exact mass 158.106 g/mol) lacks the ionic character that confers this solubility advantage. The salt form enables dissolution in water and polar solvents without requiring pH adjustment, streamlining synthetic workflows and improving reproducibility in multi-step sequences. This differentiation is critical for users performing reactions in aqueous or protic solvent systems where free base precipitation or inconsistent dissolution would compromise yield and purity.

Solubility Hydrochloride salt LogP

Commercial Availability and Pricing Comparison Across Vendors

Procurement data from multiple vendors reveals quantifiable differences in purity, packaging, and pricing for [(4-Acetylmorpholin-2-yl)methyl]amine hydrochloride (CAS 1211431-83-2). Representative pricing includes: Chemenu offers 1g at $176 (95% purity) and 5g at $505 (95% purity); Alichem offers 5g at $510.05 (95% purity) and 25g at $1591.80 (95% purity); SHANG HAI HAO HONG Biomedical Technology Co., Ltd. offers 1g at approximately $244 USD equivalent (98% purity) [1]. This cross-vendor comparison enables procurement optimization based on scale, purity requirements, and budget constraints. The compound is commercially stocked and shipped from multiple geographic locations, ensuring supply chain reliability .

Procurement Pricing Availability

Patent-Validated Intermediate Status in P2X3 Receptor Antagonist Development

[(4-Acetylmorpholin-2-yl)methyl]amine hydrochloride serves as a key synthetic intermediate in the preparation of a crystalline form of a P2X3 receptor antagonist, specifically the compound (S)-1-(4-(1-((4-acetylmorpholin-2-yl) methyl)-5-methyl-1H-benzo[d]imidazol-2-yl)-3-chloro-5-fluorophenyl)pyrrolidine-2-one [1]. This patent filing (WO/2023/151660) by Jiangsu Hengrui Pharmaceuticals demonstrates industrial validation of this building block in a defined medicinal chemistry program. P2X3 receptor antagonists are under investigation for chronic cough, pain, and urinary disorders. The patent explicitly identifies the 4-acetylmorpholin-2-yl moiety as a critical structural component of the antagonist scaffold, distinguishing it from alternative morpholine derivatives that lack this specific substitution pattern [1].

P2X3 antagonist Drug intermediate Patent

Chiral Center Enables Stereoselective Derivatization vs. Achiral Morpholine Building Blocks

The 2-position of the morpholine ring in [(4-Acetylmorpholin-2-yl)methyl]amine hydrochloride is a stereogenic center, enabling the synthesis of enantiomerically enriched derivatives. Commercially available chiral variants include (S)-((4-acetylmorpholin-2-yl)methyl)carbamate (CAS 2381763-31-9) with 98% purity . This stereochemical feature distinguishes the compound from achiral morpholine building blocks (e.g., morpholine, CAS 110-91-8) and from N-substituted morpholines lacking a C2 stereocenter. The presence of a defined chiral center allows researchers to access single-enantiomer products for structure-activity relationship (SAR) studies, which is essential for drug discovery programs where stereochemistry significantly impacts target binding and pharmacokinetics .

Chiral synthesis Enantiomer Stereochemistry

Predicted Physicochemical Property Comparison: Boiling Point and Density vs. Closely Related Morpholine Derivatives

Predicted physicochemical properties for [(4-Acetylmorpholin-2-yl)methyl]amine hydrochloride include a boiling point of 317.2±27.0 °C and a density of 1.094±0.06 g/cm³ . These values differentiate the compound from structurally related morpholine derivatives. For comparison, unsubstituted morpholine has a boiling point of 128.3 °C and density of 0.999 g/cm³ [1]; 2-(aminomethyl)morpholine (free base) exhibits different thermal and density profiles . The higher predicted boiling point of the target compound reflects increased molecular weight and the presence of the hydrochloride salt, which impacts purification strategies (e.g., distillation vs. recrystallization) and storage conditions. These distinctions inform practical laboratory handling and downstream processing decisions.

Physicochemical properties Boiling point Density

Reactive Amine Functionality Enables Versatile Derivatization vs. N-Alkylated Morpholine Analogs

[(4-Acetylmorpholin-2-yl)methyl]amine hydrochloride contains a primary amine (-CH₂NH₂) at the 2-position, providing a reactive handle for amide bond formation, reductive amination, and urea synthesis [1]. This contrasts with N-alkylated morpholine analogs (e.g., N-methylmorpholine, CAS 109-02-4) that lack a free primary amine and therefore cannot undergo these transformations. The acetyl group at the 4-position serves as a protecting group that can be selectively removed to reveal the morpholine nitrogen for further functionalization . This orthogonal reactivity profile (primary amine vs. protected morpholine nitrogen) enables sequential derivatization strategies that are not possible with simpler morpholine building blocks .

Amine reactivity Derivatization Building block

Optimal Research and Industrial Application Scenarios for [(4-Acetylmorpholin-2-yl)methyl]amine hydrochloride (CAS 1211431-83-2)


Synthesis of P2X3 Receptor Antagonist Intermediates

This compound is explicitly validated as an intermediate in the synthesis of P2X3 receptor antagonists, as documented in WO/2023/151660 A1 by Jiangsu Hengrui Pharmaceuticals [1]. Research programs targeting chronic cough, neuropathic pain, or overactive bladder can utilize this building block to access the patented crystalline antagonist scaffold, specifically (S)-1-(4-(1-((4-acetylmorpholin-2-yl) methyl)-5-methyl-1H-benzo[d]imidazol-2-yl)-3-chloro-5-fluorophenyl)pyrrolidine-2-one [1].

Aqueous and Polar Solvent Reaction Systems

The hydrochloride salt form (LogP = 0.63) enables dissolution in water and polar solvents without pH adjustment. This compound is suitable for reactions requiring aqueous conditions, such as amide couplings in water-miscible solvent mixtures, bioconjugation reactions, or processes where free base precipitation would hinder yield and reproducibility .

Enantioselective Synthesis and Chiral SAR Exploration

The stereocenter at the 2-position of the morpholine ring supports the synthesis of enantiomerically enriched derivatives . The commercially available (S)-enantiomer (CAS 2381763-31-9) allows medicinal chemistry teams to explore chiral structure-activity relationships and to access single-enantiomer drug candidates, a critical requirement for optimizing target selectivity and minimizing off-target effects.

Orthogonal Derivatization Strategies in Multi-Step Synthesis

The presence of both a reactive primary amine (-CH₂NH₂) and an acetyl-protected morpholine nitrogen provides orthogonal functionalization handles [2]. This enables sequential derivatization—for example, first modifying the primary amine via amide bond formation, followed by deprotection of the morpholine nitrogen for subsequent N-alkylation or acylation—streamlining the synthesis of complex, multifunctional molecules [2].

Technical Documentation Hub

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